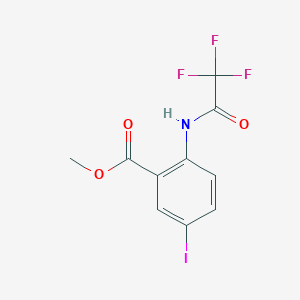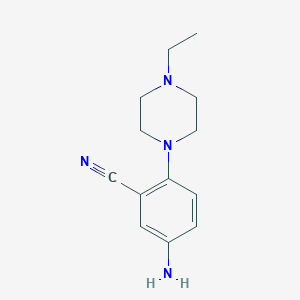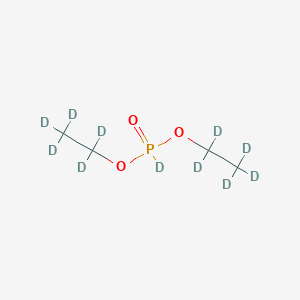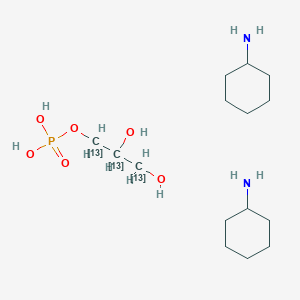
cyclohexanamine;2,3-dihydroxy(1,2,3-13C3)propyl dihydrogen phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexanamine;2,3-dihydroxy(1,2,3-13C3)propyl dihydrogen phosphate is a complex organic compound that combines the structural features of cyclohexanamine and a phosphorylated dihydroxypropyl group. This compound is notable for its isotopic labeling with carbon-13, which makes it particularly useful in various scientific research applications, including studies involving nuclear magnetic resonance (NMR) spectroscopy.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexanamine;2,3-dihydroxy(1,2,3-13C3)propyl dihydrogen phosphate typically involves multiple steps:
Preparation of 2,3-dihydroxypropyl dihydrogen phosphate: This can be achieved by reacting glycerol with phosphoric acid under controlled conditions to ensure the formation of the desired dihydroxypropyl phosphate ester.
Isotopic Labeling: The incorporation of carbon-13 isotopes into the dihydroxypropyl group is usually done by using carbon-13 labeled glycerol as the starting material.
Formation of Cyclohexanamine Derivative: The final step involves the reaction of the isotopically labeled dihydroxypropyl phosphate with cyclohexanamine. This can be carried out under mild conditions to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are essential to ensure the isotopic purity and consistency of the final product.
化学反応の分析
Types of Reactions
Cyclohexanamine;2,3-dihydroxy(1,2,3-13C3)propyl dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The dihydroxypropyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The phosphate ester can be reduced to form phosphines or phosphine oxides.
Substitution: The amine group in cyclohexanamine can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxypropyl group can yield glyceric acid, while reduction of the phosphate ester can produce cyclohexylphosphine.
科学的研究の応用
Cyclohexanamine;2,3-dihydroxy(1,2,3-13C3)propyl dihydrogen phosphate has several scientific research applications:
NMR Spectroscopy: The carbon-13 labeling makes it an excellent probe for NMR studies, allowing researchers to investigate molecular structures and dynamics.
Biological Studies: It can be used to study metabolic pathways and enzyme mechanisms involving phosphorylated intermediates.
Medicinal Chemistry: The compound can serve as a building block for the synthesis of novel pharmaceuticals with potential therapeutic applications.
Industrial Chemistry: It can be used in the development of new materials and catalysts for various industrial processes.
作用機序
The mechanism of action of cyclohexanamine;2,3-dihydroxy(1,2,3-13C3)propyl dihydrogen phosphate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes that recognize phosphorylated substrates, such as kinases and phosphatases.
Pathways Involved: It can participate in metabolic pathways involving phosphorylation and dephosphorylation reactions, which are crucial for cellular signaling and energy metabolism.
類似化合物との比較
Similar Compounds
Cyclohexylamine: A simpler amine derivative without the phosphorylated dihydroxypropyl group.
Glycerol Phosphate: Contains the dihydroxypropyl phosphate moiety but lacks the cyclohexanamine component.
Phosphoserine: An amino acid derivative with a phosphorylated hydroxyl group.
Uniqueness
Cyclohexanamine;2,3-dihydroxy(1,2,3-13C3)propyl dihydrogen phosphate is unique due to its combination of cyclohexanamine and a phosphorylated dihydroxypropyl group, along with isotopic labeling. This makes it particularly valuable for NMR studies and other research applications that require precise molecular tracking.
特性
分子式 |
C15H35N2O6P |
|---|---|
分子量 |
373.40 g/mol |
IUPAC名 |
cyclohexanamine;2,3-dihydroxy(1,2,3-13C3)propyl dihydrogen phosphate |
InChI |
InChI=1S/2C6H13N.C3H9O6P/c2*7-6-4-2-1-3-5-6;4-1-3(5)2-9-10(6,7)8/h2*6H,1-5,7H2;3-5H,1-2H2,(H2,6,7,8)/i;;1+1,2+1,3+1 |
InChIキー |
FWIDSLORBURWJY-PAFKVVHKSA-N |
異性体SMILES |
C1CCC(CC1)N.C1CCC(CC1)N.[13CH2]([13CH]([13CH2]OP(=O)(O)O)O)O |
正規SMILES |
C1CCC(CC1)N.C1CCC(CC1)N.C(C(COP(=O)(O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R,3R,4S,5R)-2-azido-3-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-2-yl]methyl 3-chlorobenzoate](/img/structure/B13441718.png)
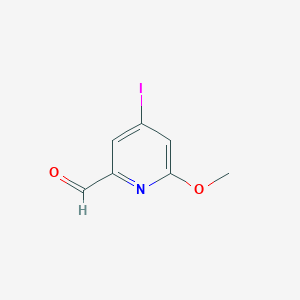
![(3-phenoxyphenyl)methyl 3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B13441735.png)
![(2S,8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-2-carbonitrile](/img/structure/B13441739.png)
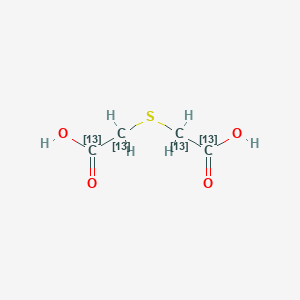
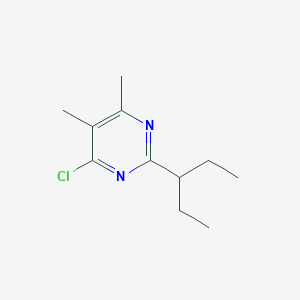


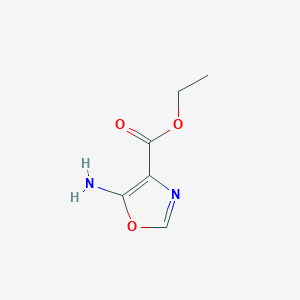
![3,6,9,16,19,22-Hexaoxabicyclo[22.3.1]octacosa-1(28),24,26-triene-2,10,15,23-tetrone](/img/structure/B13441779.png)

